![molecular formula C24H21N3O3 B2538517 (3-Phénylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)pipéridin-1-yl)méthanone CAS No. 2034329-18-3](/img/structure/B2538517.png)
(3-Phénylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as substituted phenyl methanones and piperidinyl methanones. These compounds are of interest due to their potential biological activities, including antimicrobial and antioxidant properties, as well as their structural characteristics which are important for drug design .
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, including substitution reactions and functionalization of aromatic rings. For instance, the synthesis of benzofuran derivatives is achieved through a one-pot procedure involving the reaction of hydroxy-nitrobenzofuran with alkyl bromides in the presence of potassium carbonate in DMF . Similarly, the synthesis of a piperidinyl methanone derivative is performed by a substitution reaction of a phenyl(piperidin-4-yl)methanone oxime with a sulfonyl chloride . These methods highlight the versatility of synthetic approaches in creating a wide array of derivatives for biological evaluation.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including NMR and X-ray diffraction studies. For example, the piperidine ring in one of the studied compounds adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . These structural details are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and the electronic nature of the substituents. The presence of nitro groups and other electron-withdrawing groups can facilitate certain reactions, such as the functionalization of the quinoline ring . The reactivity is also explored through theoretical calculations, such as density functional theory, to predict the behavior of these molecules under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as thermal stability and electronic properties, are studied using techniques like thermogravimetric analysis and theoretical calculations. The thermal stability of a piperidinyl methanone derivative is reported to be stable up to 170°C . The electronic properties, such as the HOMO-LUMO energy gap, are evaluated to understand the molecule's reactivity and potential as a drug candidate .
Applications De Recherche Scientifique
Activité antifongique
La structure unique du composé en fait un candidat intéressant pour le développement de médicaments antifongiques. Les chercheurs évaluent son efficacité contre les agents pathogènes fongiques, tels que Botrytis cinerea et Rhizoctonia cerealis. Des études in vitro évaluent l’inhibition de la croissance et les mécanismes d’action potentiels .
Mécanisme D'action
While the exact mechanism of action for this compound is not specified, similar compounds have been studied for their potential in treating various diseases. For instance, compounds that inhibit the PI3K-Akt-mTOR pathway have been validated as promising targets for acute myeloid leukemia (AML) therapy .
Orientations Futures
The future directions for this compound could involve further studies on its potential applications in medical treatments. For example, compounds that inhibit the PI3K-Akt-mTOR pathway are being studied for their potential in treating acute myeloid leukemia (AML) . Similarly, steroid sulfatase inhibitors are being studied for their potential in treating estrogen-dependent cancers .
Propriétés
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-24(27-14-10-20(11-15-27)29-19-8-12-25-13-9-19)18-6-7-22-21(16-18)23(30-26-22)17-4-2-1-3-5-17/h1-9,12-13,16,20H,10-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDNGRDIZLRJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2538435.png)
![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2538436.png)
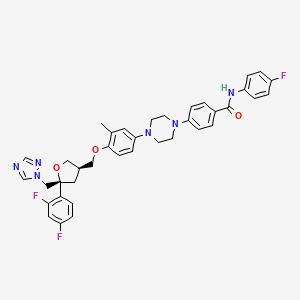
![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)
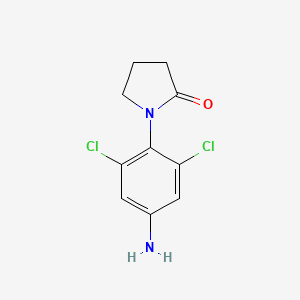
![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)
![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)
![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)
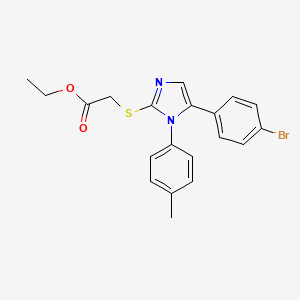
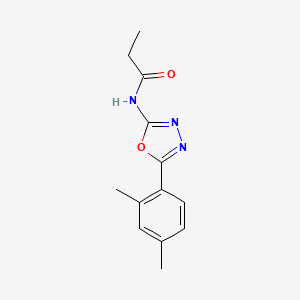
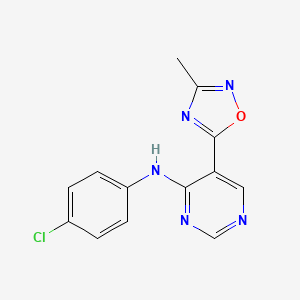
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)
![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)